Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester
Description
This compound features a thiazolo[5,4-c]pyridine core fused with a tetrahydro ring system, a trifluoromethylphenyl substituent, and an ethyl carbamate group. The thiazolo-pyridine scaffold is associated with diverse pharmacological activities, including anticonvulsant and antinociceptive effects, as seen in structurally related GABA mimetics . The ethyl ester moiety may influence bioavailability by modulating solubility and hydrolysis kinetics .
Properties
IUPAC Name |
ethyl N-[5-[[2-(trifluoromethyl)phenyl]carbamoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3S/c1-2-27-16(26)23-14-21-12-7-8-24(9-13(12)28-14)15(25)22-11-6-4-3-5-10(11)17(18,19)20/h3-6H,2,7-9H2,1H3,(H,22,25)(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQAAEAFPYIXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401103607 | |
| Record name | Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396680-83-3 | |
| Record name | Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396680-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester typically involves multiple stepsThe final step involves the esterification of the carbamic acid moiety with ethanol under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient synthesis of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, alcohols, and halogenated compounds .
Scientific Research Applications
Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table summarizes key similarities and differences with related compounds:
Key Observations
Mechanistic Diversity :
- The target compound’s thiazolo-pyridine core aligns with GABA mimetics like 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol , which exhibits high anticonvulsant potency (ED50 = 1.3 mg/kg) in gerbil seizure models . However, the replacement of isoxazole with thiazole may alter receptor affinity or metabolic stability.
- In contrast, Retigabine (a carbamate ester) acts via potassium channels rather than GABA pathways, highlighting how structural variations redirect mechanisms .
Role of Substituents :
- The trifluoromethyl group in the target compound is shared with GW6471, a PPARα antagonist, but the distinct core structure (thiazolo-pyridine vs. pyridinyl) likely shifts target specificity .
- Ethyl esters in ’s thiazole carboxamides improve synthetic accessibility, suggesting similar strategies for the target compound’s preparation .
Therapeutic Implications: Thiazolidinone derivatives () demonstrate antioxidant and antitumor activities, underscoring the scaffold’s versatility. However, the target compound’s trifluoromethylphenyl group may confer superior CNS penetration compared to simpler phenyl substituents .
Biological Activity
Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound , Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester , is characterized by its unique thiazole and pyridine moieties, which contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiazole ring : Known for its role in various biological activities.
- Pyridine moiety : Often associated with antimicrobial and anticancer properties.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
Anticonvulsant Activity
Research indicates that thiazole-bearing compounds exhibit significant anticonvulsant properties. For instance, a related thiazole-integrated pyrrolidin-2-one derivative demonstrated effective seizure protection in various models. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the phenyl ring enhance anticonvulsant efficacy. The compound's potential as an anticonvulsant can be inferred from these findings, suggesting a similar mechanism may apply to the carbamic acid derivative .
Antitumor Activity
The antitumor activity of thiazole-pyridine hybrids has been documented extensively. One study reported that thiazole-pyridine hybrids showed promising results against several cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). Notably, one hybrid exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil . The presence of specific substituents on the thiazole ring was crucial for enhancing anticancer activity.
Other Biological Activities
In addition to anticonvulsant and antitumor effects, thiazole derivatives have been investigated for their potential as anti-inflammatory agents and inhibitors of carbonic anhydrase (CA). Compounds with a thiazole scaffold have shown promise in inhibiting CA activity, which is relevant for treating conditions like glaucoma and edema .
Study 1: Anticonvulsant Efficacy
A recent study evaluated various thiazole-containing compounds for their anticonvulsant effects using both the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The results indicated that certain compounds exhibited median effective doses (ED50) comparable to established anticonvulsants like sodium valproate .
Study 2: Anticancer Activity Assessment
In a comprehensive screening of thiazole-pyridine hybrids against multiple cancer cell lines, researchers identified several compounds with IC50 values significantly lower than those of conventional chemotherapeutics. For instance, one compound demonstrated an IC50 of 5.71 μM against MCF-7 cells .
Summary Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
